molecular formula C24H20N2S2 B2617545 4,6-Bis[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine CAS No. 343373-71-7

4,6-Bis[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine

Cat. No.: B2617545
CAS No.: 343373-71-7
M. Wt: 400.56
InChI Key: OWHHPCGYPHQZNK-UHFFFAOYSA-N
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Description

4,6-Bis[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine is an organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of two 4-methylphenylsulfanyl groups attached to the 4 and 6 positions of the pyrimidine ring, and a phenyl group attached to the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine typically involves the reaction of 4,6-dichloro-2-phenylpyrimidine with 4-methylthiophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the substitution of chlorine atoms with 4-methylphenylsulfanyl groups .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4,6-Bis[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The phenyl group or the sulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Compounds with different functional groups replacing the original ones.

Scientific Research Applications

4,6-Bis[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,6-Bis[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Bis[(4-methylphenyl)sulfonyl]-2-phenylpyrimidine
  • 4,6-Bis[(4-methoxyphenyl)sulfanyl]-2-phenylpyrimidine
  • 4,6-Bis[(4-chlorophenyl)sulfanyl]-2-phenylpyrimidine

Uniqueness

4,6-Bis[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine is unique due to the presence of 4-methylphenylsulfanyl groups, which impart specific chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

4,6-bis[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2S2/c1-17-8-12-20(13-9-17)27-22-16-23(28-21-14-10-18(2)11-15-21)26-24(25-22)19-6-4-3-5-7-19/h3-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWHHPCGYPHQZNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC(=NC(=N2)C3=CC=CC=C3)SC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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